molecular formula C19H23ClN2 B5886899 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B5886899
M. Wt: 314.9 g/mol
InChI Key: FIEQJNZVIUKRLC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a chlorine atom and the other with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with 2-chlorobenzyl chloride and 2-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the chlorine or methyl group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-chlorobenzyl)piperazine
  • 1-(2-methylbenzyl)piperazine
  • 1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine

Comparison: 1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine is unique due to the presence of both chlorine and methyl substituents on the benzyl groups. This dual substitution can influence the compound’s reactivity, solubility, and biological activity compared to similar compounds with only one type of substituent. For instance, the presence of the chlorine atom can enhance the compound’s antimicrobial properties, while the methyl group can affect its lipophilicity and membrane permeability.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQJNZVIUKRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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